molecular formula C14H14N2O5 B2698621 2-[3-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid CAS No. 1225721-39-0

2-[3-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid

Cat. No.: B2698621
CAS No.: 1225721-39-0
M. Wt: 290.275
InChI Key: KCKCDIXUGGZZQW-UHFFFAOYSA-N
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Description

The closest compounds I found are 2,5-Dimethoxyphenylacetic acid and Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester . These compounds are part of the class of organic compounds known as dimethoxybenzenes. They are aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .

Scientific Research Applications

Synthesis of Novel Derivatives

Research has focused on the development of new chemical derivatives based on pyridazinone frameworks, highlighting the versatility of pyridazinone derivatives for further chemical modifications. For instance, the synthesis of novel pyridazin-3-one derivatives has been established through reactions involving acetic anhydride, showcasing the chemical flexibility of the pyridazinone nucleus for generating compounds with potential biological applications (Ibrahim & Behbehani, 2014). This pathway exemplifies the methodological approaches employed to create a variety of structurally diverse compounds from pyridazinone bases.

Potential Biological Activities

The synthesized derivatives of pyridazinone and related compounds have been investigated for their antimicrobial, antioxidant, and anticancer activities, demonstrating the compound's utility as a precursor in medicinal chemistry.

  • Antimicrobial Activity : Studies have explored the antibacterial and antifungal properties of synthesized compounds, indicating their potential as novel antimicrobial agents. For example, Schiff bases derived from aryloxy moieties have shown significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial strategies (Laddha & Biyani, 2019).

  • Antioxidant Activity : The antioxidant capacities of new compounds, particularly those derived from dimethoxyphenol, have been assessed through various assays. These studies reveal that certain derivatives exhibit higher antioxidant activity than standard compounds, highlighting the chemical's role in creating potent antioxidants (Adelakun et al., 2012; Shakir et al., 2017).

  • Anticancer Activity : The anticancer potential of compounds synthesized from pyridazinone derivatives has also been investigated. These studies have highlighted the synthesis of compounds with significant anticancer activities against various cancer cell lines, indicating the importance of this chemical scaffold in developing new anticancer therapies (Mehvish & Kumar, 2022).

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. For example, some compounds may be irritants or toxic, while others may be safe to handle. It’s important to refer to the Safety Data Sheet (SDS) for specific safety information .

Properties

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-20-9-3-5-12(21-2)10(7-9)11-4-6-13(17)16(15-11)8-14(18)19/h3-7H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKCDIXUGGZZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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